1-Ethyl-1-tosylmethyl isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

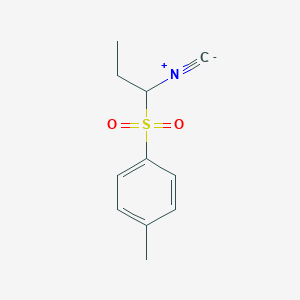

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLITUPWOVBUZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607544 | |

| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-81-0 | |

| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-tosylmethyl isocyanide is an organic compound belonging to the versatile class of α-substituted tosylmethyl isocyanides. These reagents are highly valued in synthetic organic chemistry for their ability to serve as synthons for a variety of molecular frameworks, particularly in the construction of heterocyclic compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Structure and Identification

This compound is a derivative of the parent compound p-toluenesulfonylmethyl isocyanide (TosMIC). The core structure features a central carbon atom bonded to an ethyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group acts as a good leaving group and, along with the isocyanide, serves to increase the acidity of the α-proton, facilitating a wide range of chemical transformations.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(1-isocyano-1-tosylpropyl)propane |

| CAS Number | 58379-81-0[2] |

| Molecular Formula | C₁₁H₁₃NO₂S[2] |

| Molecular Weight | 223.3 g/mol [2] |

| Canonical SMILES | CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C[2] |

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its properties can be inferred from its parent compound, TosMIC, and other alkylated derivatives.

Table 2: Physicochemical Properties

| Property | Value (for TosMIC, unless otherwise stated) |

| Appearance | Pale yellow to light brown crystalline powder[3] |

| Melting Point | 110-115 °C (decomposes)[4] |

| Boiling Point | 400.9 °C at 760 mmHg (Predicted)[4] |

| Density | 1.24 g/cm³ (Predicted)[4] |

| Solubility | Slightly soluble in water; soluble in many organic solvents.[3] |

| Stability | Moisture sensitive.[3] Isocyanides can be thermally unstable.[5] |

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The most characteristic absorption band for the isocyanide group (N≡C) is expected to appear in the range of 2150-2110 cm⁻¹. For α-tosylbenzyl isocyanide, a related compound, this peak is observed at 2131 cm⁻¹.[5] The tosyl group will exhibit strong absorptions for the S=O stretching vibrations, typically around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the protons of the tosyl group's aromatic ring (two doublets), and the methyl group of the tosyl moiety (a singlet).

-

¹³C NMR: The isocyanide carbon typically resonates in the region of 155-170 ppm. Signals for the carbons of the ethyl group, the aromatic ring, and the methyl group of the tosyl substituent would also be present. For α-tosylbenzyl isocyanide, the isocyanide carbon appears at 166.4 ppm.[5]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isocyanide, ethyl, and tosyl groups.

Synthesis and Experimental Protocols

This compound is synthesized via the mono-alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC). The acidic nature of the α-proton on TosMIC allows for its deprotonation by a strong base, followed by nucleophilic attack on an alkyl halide, in this case, an ethyl halide.[6]

Experimental Protocol: General Procedure for the Mono-alkylation of TosMIC

This protocol is a general method that can be adapted for the synthesis of this compound.

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

-

Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Potassium tert-butoxide (t-BuOK))

-

Ethyl halide (e.g., Ethyl iodide or Ethyl bromide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

A solution of TosMIC (1.0 equivalent) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

-

The strong base (1.0-1.2 equivalents) is added portion-wise or dropwise to the stirred solution, and the mixture is stirred for a period to ensure complete deprotonation, forming the TosMIC anion.

-

The ethyl halide (1.0-1.5 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the addition of the quenching solution.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or recrystallization.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

α-Alkylated TosMIC derivatives, such as this compound, are key intermediates in a variety of organic transformations. Their utility stems from the unique combination of the isocyanide, the acidic α-proton, and the tosyl leaving group.[1]

The Van Leusen Reaction

A cornerstone of TosMIC chemistry is the Van Leusen reaction, which allows for the synthesis of various heterocycles.[7][8] With α-substituted TosMIC derivatives, this reaction provides access to polysubstituted heterocycles, which are prevalent motifs in many pharmaceutical agents.

Synthesis of Imidazoles:

The Van Leusen imidazole synthesis involves the reaction of an aldimine with a TosMIC derivative in the presence of a base to form an imidazole ring.[8] This reaction can often be performed as a one-pot, three-component reaction (vL-3CR) starting from an aldehyde, a primary amine, and the TosMIC reagent.[1][9]

The mechanism proceeds via the deprotonation of the TosMIC derivative, followed by a cycloaddition to the imine double bond. Subsequent elimination of p-toluenesulfinic acid leads to the aromatic imidazole product.[8]

Caption: Van Leusen three-component synthesis of a trisubstituted imidazole.

Applications in Medicinal Chemistry:

The imidazole core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The ability to efficiently construct polysubstituted imidazoles using α-alkylated TosMIC derivatives makes this methodology highly valuable in drug discovery programs for generating libraries of potential drug candidates.

Conclusion

This compound, as a member of the α-substituted TosMIC family of reagents, is a valuable building block in organic synthesis. While specific physicochemical data for this compound is limited, its reactivity can be reliably predicted from its parent compound. Its primary utility lies in the construction of complex molecules, particularly five-membered heterocycles like imidazoles, through reactions such as the Van Leusen synthesis. For researchers in drug development, mastering the application of such reagents opens up efficient synthetic routes to novel compounds with potential therapeutic applications.

References

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. This compound | 58379-81-0 | ICA37981 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-1-tosylmethyl isocyanide, a valuable reagent in organic synthesis, particularly for the construction of complex heterocyclic structures relevant to drug discovery. The synthesis is a two-step process commencing with the formation of the intermediate, N-(1-tosylpropyl)formamide, from propanal, p-toluenesulfinic acid, and formamide. This is followed by the dehydration of the formamide intermediate to yield the target isocyanide. This document details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow to aid in comprehension and practical application.

Introduction

Tosylmethyl isocyanide (TosMIC) and its derivatives are versatile building blocks in organic chemistry, enabling the synthesis of a wide array of molecular architectures.[1] The introduction of an ethyl group at the α-position to the isocyanide and sulfonyl functionalities, yielding this compound, provides a stereocenter and a bulkier substituent that can influence the stereochemical outcome of subsequent reactions and modify the biological activity of the resulting compounds. This makes it a reagent of significant interest for medicinal chemists and drug development professionals.[2] The synthesis of α-substituted TosMIC derivatives generally proceeds through the formation of an N-formamide precursor, followed by a dehydration step.[3]

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

-

Formation of N-(1-tosylpropyl)formamide: This step involves a Mannich-type reaction where propanal, p-toluenesulfinic acid, and formamide condense to form the N-formylated intermediate.

-

Dehydration to this compound: The N-(1-tosylpropyl)formamide is then dehydrated, typically using a strong dehydrating agent like phosphorus oxychloride in the presence of a base, to yield the final isocyanide product.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of α-substituted TosMIC derivatives and have been adapted for the specific synthesis of this compound.

Synthesis of N-(1-tosylpropyl)formamide

Reaction:

Procedure:

-

To a stirred solution of formamide (2.5 equivalents) in a suitable solvent such as a 1:1 mixture of acetonitrile and toluene, add propanal (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).

-

Heat the mixture to 50°C for 4-5 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Add p-toluenesulfinic acid (1.5 equivalents) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).

-

Add water and cool the mixture to 0°C.

-

The precipitated white solid, N-(1-tosylpropyl)formamide, is collected by filtration, washed with cold TBME, and dried under vacuum. The product can be used in the next step without further purification.

Synthesis of this compound

Reaction:

Procedure:

-

Suspend N-(1-tosylpropyl)formamide (1.0 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., propanol or a mixture of dichloromethane and hexanes) to yield the final product as a solid.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| N-(1-tosylpropyl)formamide | C11H15NO3S | 241.31 | 85-95 |

| This compound | C11H13NO2S | 223.29 | 70-80 |

Spectroscopic Data for this compound (Expected):

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), and the ethyl group (methylene and methyl protons). The proton alpha to the isocyanide and sulfonyl groups will appear as a characteristic multiplet. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon of the tosyl group, the carbons of the ethyl group, the isocyanide carbon, and the carbon bearing the sulfonyl and isocyanide groups. |

| IR (cm⁻¹) | A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration, typically in the range of 2130-2150 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) will also be present. |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Reactants and Products

Caption: Key components in the synthesis of this compound.

Safety Considerations

-

Isocyanides: Volatile isocyanides are known for their extremely unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride: This reagent is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Triethylamine: This base is flammable and has a strong, unpleasant odor.

-

Solvents: Use appropriate precautions when handling flammable organic solvents.

Conclusion

The synthesis of this compound is a straightforward and efficient two-step process that provides access to a valuable and versatile reagent for organic synthesis. By following the detailed protocols and safety precautions outlined in this guide, researchers, scientists, and drug development professionals can reliably prepare this compound for their synthetic needs, facilitating the exploration of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide (CAS 58379-81-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1-tosylmethyl isocyanide, with the CAS number 58379-81-0, is a versatile reagent in organic synthesis, belonging to the family of substituted tosylmethyl isocyanides (TosMICs). These compounds are pivotal in the construction of various heterocyclic systems, many of which form the core of biologically active molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, and its significant role as a building block in synthetic and medicinal chemistry. Particular emphasis is placed on its application in the renowned van Leusen reaction for the synthesis of substituted imidazoles, a key scaffold in numerous pharmaceutical agents. While specific experimental data for this particular derivative is limited, this guide consolidates the known information and provides representative experimental protocols based on the well-established chemistry of the TosMIC family.

Chemical and Physical Properties

This compound is a derivative of the more commonly known Tosylmethyl isocyanide (TosMIC). The introduction of an ethyl group at the α-carbon position modifies its steric and electronic properties, influencing its reactivity and the structural diversity of the resulting products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58379-81-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂S | [1][2] |

| Molecular Weight | 223.3 g/mol | [1][2] |

| IUPAC Name | 1-(1-isocyano-1-tosylpropyl)benzene | N/A |

| Canonical SMILES | CCC(C#N)S(=O)(=O)c1ccc(C)cc1 | [2] |

| Appearance | Solid (predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like DME and THF (inferred from TosMIC) | [3] |

Synthesis

A general and efficient method for the preparation of α-substituted TosMIC reagents involves the dehydration of the corresponding N-(α-tosylalkyl)formamides. This procedure can be adapted for the synthesis of this compound.

Representative Experimental Protocol: Synthesis of an α-Alkyl-Tosylmethyl Isocyanide

This protocol is a representative method for the synthesis of α-substituted TosMIC derivatives and can be adapted for this compound.

Step 1: Synthesis of N-(1-Tosylpropyl)formamide

-

In a round-bottom flask, dissolve p-toluenesulfinic acid and propanal in a suitable solvent such as toluene.

-

Add formamide to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the N-(1-tosylpropyl)formamide by recrystallization or column chromatography.

Step 2: Dehydration to this compound

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve the N-(1-tosylpropyl)formamide in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the stirred solution.

-

After the addition of POCl₃, add triethylamine (NEt₃) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.

-

Quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a valuable reagent for the synthesis of a variety of heterocyclic compounds, most notably imidazoles, through the van Leusen reaction. The ethyl substituent provides a point of diversity in the final heterocyclic product.

The van Leusen Imidazole Synthesis

The van Leusen reaction is a powerful method for the one-pot synthesis of imidazoles from imines and TosMIC derivatives. The reaction proceeds via a base-mediated cycloaddition.

Representative Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole

This protocol outlines the general procedure for the van Leusen imidazole synthesis using an α-substituted TosMIC reagent like this compound.

-

In a round-bottom flask, dissolve the desired aldehyde and amine in a suitable solvent (e.g., methanol or ethanol) to form the corresponding imine in situ.

-

To this solution, add this compound.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,4,5-trisubstituted imidazole by column chromatography or recrystallization.

Role in Drug Development

The imidazole core is a prevalent motif in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. The use of this compound in the synthesis of novel imidazole-containing compounds is therefore of significant interest to medicinal chemists. By varying the aldehyde and amine components in the van Leusen reaction, a diverse library of substituted imidazoles can be generated for screening in drug discovery programs. The ethyl group from the isocyanide reagent can contribute to the steric and electronic properties of the final molecule, potentially influencing its binding affinity and pharmacokinetic profile. The parent compound, TosMIC, has been implicated in the synthesis of HIV-1 attachment inhibitors, highlighting the potential of its derivatives in developing antiviral agents.[4]

Visualizations

Synthesis of α-Substituted Tosylmethyl Isocyanides

References

Spectroscopic and Synthetic Guide to 1-Ethyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic and synthetic aspects of 1-Ethyl-1-tosylmethyl isocyanide. Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this particular compound could not be located. However, this document provides a detailed guide based on the well-characterized parent compound, p-Toluenesulfonylmethyl isocyanide (TosMIC), offering valuable insights for researchers working with α-alkylated TosMIC derivatives. This guide includes a plausible synthetic protocol, expected spectroscopic characteristics, and a visual workflow for its preparation and analysis.

Introduction

This compound belongs to the class of α-substituted tosylmethyl isocyanides, which are versatile reagents in organic synthesis, particularly in the construction of various heterocyclic compounds. The parent compound, TosMIC, is widely used for the synthesis of oxazoles, imidazoles, pyrroles, and other important molecular scaffolds in medicinal chemistry. The introduction of an ethyl group at the α-carbon is expected to modulate the steric and electronic properties of the reagent, potentially influencing its reactivity and the structure of the resulting products.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following tables predict the likely ¹H NMR, ¹³C NMR, and IR characteristics based on the known data for TosMIC and the expected influence of the ethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to SO₂) | Aromatic protons deshielded by the sulfonyl group. |

| ~7.3-7.4 | Doublet | 2H | Ar-H (meta to SO₂) | |

| ~4.5-4.7 | Triplet | 1H | CH-NC | The methine proton, coupled to the methylene group of the ethyl substituent. |

| ~2.4 | Singlet | 3H | Ar-CH₃ | Toluene methyl group. |

| ~2.0-2.2 | Multiplet | 2H | CH₂-CH₃ | Methylene protons of the ethyl group. |

| ~1.2-1.4 | Triplet | 3H | CH₂-CH₃ | Methyl protons of the ethyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165-170 | N≡C | Isocyanide carbon. |

| ~145 | Ar-C (ipso to SO₂) | |

| ~135 | Ar-C (ipso to CH₃) | |

| ~130 | Ar-CH (ortho to SO₂) | |

| ~128 | Ar-CH (meta to SO₂) | |

| ~70-75 | CH-NC | The α-carbon, shifted downfield by the sulfonyl and isocyanide groups. |

| ~25-30 | CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~21 | Ar-CH₃ | Toluene methyl carbon. |

| ~10-15 | CH₂-CH₃ | Methyl carbon of the ethyl group. |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Notes |

| ~2140 | N≡C stretch | The isocyanide stretch is a characteristic sharp peak. |

| ~1320 and ~1150 | Asymmetric and Symmetric SO₂ stretch | Strong absorptions characteristic of sulfonyl groups. |

| ~3000-2850 | C-H stretch (aliphatic) | From the ethyl and toluene methyl groups. |

| ~1600, ~1490 | C=C stretch (aromatic) |

Experimental Protocols

The synthesis of this compound can be achieved through the α-alkylation of TosMIC. A general, plausible experimental protocol is provided below.

Synthesis of this compound

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

-

Ethylating agent (e.g., ethyl iodide, ethyl bromide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of TosMIC in an anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

The base is added portion-wise, and the mixture is stirred for a period to allow for the deprotonation of the α-carbon of TosMIC.

-

The ethylating agent is then added dropwise to the solution.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched with a suitable aqueous solution.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

While direct experimental data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data, based on the well-understood chemistry of TosMIC and its derivatives, offers a reliable reference for researchers. The provided experimental protocol and workflow diagram serve as a practical starting point for the preparation and analysis of this and other α-alkylated tosylmethyl isocyanides, which are of significant interest in the fields of organic synthesis and medicinal chemistry.

An In-depth Technical Guide to the Reactivity of the Isocyanide Group in 1-Ethyl-1-tosylmethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyanide group in 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC). Et-TosMIC, an α-substituted derivative of the versatile reagent Tosylmethyl isocyanide (TosMIC), serves as a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. This document details the key reactions of Et-TosMIC, including cycloadditions and multicomponent reactions, with a focus on the synthesis of polysubstituted pyrroles and imidazoles. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this reagent in research and drug development.

Core Reactivity Principles

This compound (Et-TosMIC) is a multifunctional reagent characterized by three key reactive sites:

-

The Isocyanide Carbon: This carbon atom is electrophilic and readily participates in addition reactions. It is the cornerstone of the cyclization reactions that make TosMIC and its derivatives so useful.

-

The Acidic α-Carbon: The presence of both the electron-withdrawing tosyl (p-toluenesulfonyl) group and the isocyanide group significantly increases the acidity of the α-proton, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile.

-

The Tosyl Group: The tosyl group serves as an excellent leaving group, facilitating the final aromatization step in many heterocyclic syntheses.

The ethyl substituent at the α-position introduces steric bulk compared to the parent TosMIC, which can influence the regioselectivity and stereoselectivity of its reactions.

Key Reactions and Applications

The isocyanide functionality in Et-TosMIC is central to its utility in forming a variety of heterocyclic systems, which are prevalent in many drug molecules.

[3+2] Cycloaddition for Polysubstituted Pyrrole Synthesis

A significant application of Et-TosMIC is in the [3+2] cycloaddition with electron-deficient olefins to generate highly substituted pyrroles. This reaction, a variation of the Van Leusen pyrrole synthesis, offers a straightforward route to complex pyrrole derivatives.[1]

A plausible mechanism for this transformation involves the initial deprotonation of Et-TosMIC by a base to form the corresponding carbanion. This is followed by a Michael addition of the carbanion to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization, with the isocyanide carbon attacking the newly formed enolate. Subsequent elimination of the tosyl group leads to the formation of the aromatic pyrrole ring.

Experimental Protocol: Synthesis of 5-(4-(4-Chlorophenyl)-5-ethyl-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole [1]

To a mixture of this compound (0.26 mmol) and (E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole (0.2 mmol) in CH3CN (2 mL) is added KOH (0.3 mmol) in one portion at room temperature. The reaction mixture is stirred for the time indicated in the table below. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Table 1: Synthesis of Polysubstituted Pyrroles using this compound [1]

| Entry | Styrylisoxazole Substituent | Time (h) | Product | Yield (%) |

| 1 | 4-Chlorophenyl | 3.5 | 5-(4-(4-Chlorophenyl)-5-ethyl-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole | 67 |

Diagram 1: Proposed Reaction Mechanism for Pyrrole Synthesis

Caption: Van Leusen Pyrrole Synthesis Workflow.

Van Leusen Imidazole Synthesis

This compound is also a key reagent in the Van Leusen synthesis of 1,4,5-trisubstituted imidazoles.[2] This reaction typically involves the condensation of an aldehyde and a primary amine to form an aldimine in situ, which then undergoes a [3+2] cycloaddition with Et-TosMIC.[3] The subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline furnishes the imidazole ring.[2]

The use of α-substituted TosMIC derivatives like Et-TosMIC allows for the direct introduction of a substituent at the 5-position of the imidazole ring.[2]

Experimental Protocol: General Procedure for the Van Leusen Imidazole Synthesis [2]

An aldehyde and a primary amine are stirred in a suitable solvent (e.g., methanol or ethanol) to form the corresponding aldimine. To this solution, this compound and a base (e.g., K2CO3 or NaH) are added. The reaction mixture is then typically heated to reflux until the reaction is complete as monitored by TLC. After cooling, the product is isolated by extraction and purified by crystallization or column chromatography.

Table 2: Representative Imidazole Synthesis with an α-Substituted TosMIC [2]

| Aldehyde | Amine | α-Substituted TosMIC | Product |

| Benzaldehyde | Aniline | This compound | 1,4-Diphenyl-5-ethyl-1H-imidazole |

Diagram 2: Van Leusen Imidazole Synthesis Pathway

Caption: Pathway for 1,4,5-trisubstituted imidazole synthesis.

Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly generating molecular diversity.[4] While specific examples detailing the use of this compound in classical Ugi or Passerini reactions are not extensively documented in readily available literature, its structural similarity to other reactive isocyanides suggests its potential utility in such transformations. The principles of IMCRs involve the reaction of an isocyanide, an amine, a carbonyl compound, and a carboxylic acid (in the Ugi reaction) to form a complex adduct in a single pot. The ethyl substituent in Et-TosMIC would likely be incorporated into the final product, offering a route to sterically hindered and structurally diverse molecules.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex, substituted heterocyclic compounds. Its reactivity, centered around the isocyanide group, allows for efficient construction of pyrrole and imidazole scaffolds through well-established methodologies like the Van Leusen reaction. The detailed experimental protocols and reaction data provided in this guide are intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. Further investigation into the application of Et-TosMIC in a broader range of multicomponent reactions is a promising area for future research.

References

- 1. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Influence: Unpacking the Role of the Ethyl Group in 1-Ethyl-1-tosylmethyl Isocyanide Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in synthetic organic chemistry, prized for its versatility in the construction of a diverse array of heterocyclic compounds. The substitution at its α-carbon atom offers a powerful tool for modulating its reactivity and introducing molecular complexity. This technical guide delves into the specific role of the ethyl group in 1-Ethyl-1-tosylmethyl isocyanide (TosMIC-Et), providing a comprehensive analysis of its influence on the reagent's steric and electronic properties and, consequently, its chemical behavior. Through an examination of available data and established reaction mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of how this seemingly simple alkyl substituent profoundly impacts the utility of TosMIC-Et in modern synthesis.

Introduction: The Versatility of TosMIC and its α-Substituted Derivatives

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a multifunctional reagent characterized by three key reactive sites: the isocyanide carbon, the acidic α-carbon, and the tosyl group, which serves as an excellent leaving group.[1][2] This unique combination of functionalities allows TosMIC to participate in a wide range of transformations, most notably the van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.[3][4][5]

The ability to introduce substituents at the α-carbon of TosMIC has significantly expanded its synthetic utility, allowing for the creation of more complex and stereochemically defined products.[2] These α-substituted derivatives, including this compound (TosMIC-Et), offer altered reactivity profiles compared to the parent compound. Understanding the specific contribution of these substituents is crucial for predicting reaction outcomes and designing efficient synthetic strategies. This guide focuses specifically on the role of the ethyl group in TosMIC-Et.

The Dual Nature of the Ethyl Group's Influence

The ethyl group at the α-position of TosMIC-Et exerts its influence through a combination of steric and electronic effects. These two factors are intrinsically linked and collectively modulate the reactivity of both the α-carbon and the isocyanide functional group.

Steric Effects: A Double-Edged Sword

The primary and most intuitive impact of the ethyl group is the introduction of steric bulk around the reactive α-carbon. This steric hindrance can have a dichotomous effect on the reactivity of TosMIC-Et.

-

Hindrance to Nucleophilic Attack: The ethyl group can physically obstruct the approach of nucleophiles to the α-carbon, potentially slowing down reactions that involve the deprotonation of the α-proton. This is a critical consideration in reactions where the formation of the α-anion is the rate-determining step.

-

Influence on Cycloaddition Reactions: In [3+2] cycloaddition reactions, a common pathway for TosMIC derivatives, the steric profile of the α-substituent can influence the stereochemical outcome of the reaction.[6] The ethyl group can direct the approach of the dipolarophile, leading to the preferential formation of one diastereomer over another. While specific quantitative data for TosMIC-Et is scarce in the literature, the general principles of steric control in cycloaddition reactions suggest a significant directing effect.[7]

Electronic Effects: Modulating Acidity and Nucleophilicity

The ethyl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. This electronic contribution, though less pronounced than steric effects, plays a vital role in fine-tuning the reactivity of TosMIC-Et.

-

Decreased Acidity of the α-Proton: The electron-donating nature of the ethyl group pushes electron density towards the α-carbon. This has the effect of slightly destabilizing the resulting carbanion upon deprotonation, thereby increasing the pKa of the α-proton compared to the unsubstituted TosMIC. A higher pKa implies that a stronger base or more forcing conditions may be required to generate the reactive α-anion.

-

Enhanced Nucleophilicity of the α-Anion: Once formed, the α-anion of TosMIC-Et is expected to be slightly more nucleophilic than that of TosMIC. The electron-donating ethyl group increases the electron density on the carbanion, making it a more potent nucleophile in subsequent reactions, such as alkylations or additions to carbonyl compounds.

This interplay of steric and electronic effects is summarized in the table below:

| Feature | Effect of Ethyl Group | Consequence for Reactivity |

| Steric Hindrance | Increased bulk around the α-carbon | May slow down deprotonation; can influence stereoselectivity in cycloadditions. |

| Electronic Effect | Weakly electron-donating (inductive effect) | Decreases the acidity of the α-proton; increases the nucleophilicity of the α-anion. |

Table 1. Summary of the Steric and Electronic Effects of the Ethyl Group in TosMIC-Et.

Reactivity in Key Transformations

The steric and electronic modifications imparted by the ethyl group manifest in the reactivity of TosMIC-Et in various synthetic transformations.

The van Leusen Reaction and its Variants

In the synthesis of substituted oxazoles and imidazoles, the initial step involves the deprotonation of the α-carbon followed by nucleophilic attack on an aldehyde or imine, respectively.[1][2] The decreased acidity of TosMIC-Et may necessitate the use of a stronger base or slightly elevated temperatures to achieve comparable reaction rates to TosMIC. However, the increased nucleophilicity of the resulting anion could potentially lead to higher yields in certain cases, provided steric hindrance does not become the overriding factor.

Cycloaddition Reactions

TosMIC and its derivatives are known to participate in [3+2] cycloaddition reactions with various electron-deficient olefins to furnish highly substituted pyrroles.[5][6] The ethyl group in TosMIC-Et is expected to play a significant role in both the rate and stereoselectivity of these transformations. The steric bulk of the ethyl group can influence the facial selectivity of the cycloaddition, leading to the preferential formation of specific diastereomers.

Experimental Considerations and Protocols

While specific, detailed experimental protocols for the use of this compound are not abundantly found in general literature, procedures for α-substituted TosMIC reagents can be adapted. The synthesis of TosMIC-Et itself typically follows the established route for α-alkylation of TosMIC.

General Protocol for the α-Alkylation of TosMIC to Yield TosMIC-Et

A general procedure for the synthesis of α-substituted TosMIC derivatives involves the deprotonation of TosMIC with a suitable base followed by quenching with an electrophile. For the synthesis of TosMIC-Et, ethyl iodide or ethyl bromide would be the electrophile of choice.

Reaction Scheme:

Illustrative Experimental Workflow:

General Protocol for the Synthesis of 5-Substituted-4-ethyloxazoles using TosMIC-Et

This protocol is adapted from general procedures for the van Leusen oxazole synthesis with α-substituted TosMIC reagents.

Reaction Scheme:

Illustrative Experimental Workflow:

Logical Relationships in Reactivity

The interplay between the steric and electronic effects of the ethyl group dictates the overall reactivity of TosMIC-Et. A logical diagram can illustrate these relationships.

Applications in Drug Discovery and Development

The ability to introduce an ethyl group at the α-position of TosMIC provides a valuable tool for medicinal chemists and drug development professionals. This substitution allows for:

-

Fine-tuning of Molecular Properties: The ethyl group can be used to modify the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

-

Access to Novel Chemical Space: The use of TosMIC-Et enables the synthesis of heterocyclic scaffolds with substitution patterns that may not be readily accessible using unsubstituted TosMIC. This expands the range of molecular architectures that can be explored in the search for new bioactive compounds.

-

Stereocontrolled Synthesis: The directing effect of the ethyl group in stereoselective reactions can be exploited to synthesize chiral molecules with high enantiomeric or diastereomeric purity, which is often a requirement for potent and selective drug candidates.

Conclusion

The ethyl group in this compound is far from being a passive spectator in its chemical reactivity. Through a combination of steric hindrance and a mild electron-donating inductive effect, it significantly influences the acidity of the α-proton, the nucleophilicity of the corresponding anion, and the stereochemical course of cycloaddition reactions. While a lack of direct comparative quantitative data with the parent TosMIC limits a precise analysis, the established principles of physical organic chemistry provide a robust framework for understanding and predicting the behavior of this important synthetic building block. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, a thorough appreciation of the subtle yet significant role of the ethyl group in TosMIC-Et is essential for the rational design of efficient and selective synthetic routes. Further quantitative studies directly comparing the reactivity of TosMIC and its α-alkylated derivatives would be invaluable to the synthetic community.

References

- 1. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 5. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Ethyl-1-tosylmethyl isocyanide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide draws upon information from analogous compounds, particularly its parent compound, Tosylmethyl isocyanide (TosMIC), and general principles of thermal analysis.

Introduction to this compound

This compound (CAS No: 58379-81-0) belongs to the class of α-substituted tosylmethyl isocyanides. These compounds are valuable reagents in organic synthesis, known for their utility in the construction of various heterocyclic and other complex organic molecules. The presence of the tosyl group, a good leaving group, and the reactive isocyanide functionality imparts unique chemical properties to these molecules. However, this reactivity can also be associated with limited thermal stability.

An understanding of the thermal stability and decomposition pathways of this compound is critical for its safe handling, storage, and application in synthetic protocols, particularly those requiring elevated temperatures.

Thermal Stability Profile

Qualitative Assessment:

Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C. As a precautionary measure, it is advised to avoid heating these compounds above 35-40°C to ensure a margin of safety. This suggests that this compound is likely to be a thermally sensitive compound, and appropriate care should be taken when handling it at elevated temperatures.

The parent compound, Tosylmethyl isocyanide (TosMIC), is noted as being a stable solid at room temperature. The introduction of an ethyl group at the α-carbon may influence this stability, and empirical determination is recommended for specific applications.

Decomposition Products

Upon thermal decomposition, this compound is expected to break down into several smaller, gaseous molecules. Based on the known hazardous decomposition products of the parent Tosylmethyl isocyanide, the anticipated products include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Sulfur oxides (SOx)

-

Volatile organic compounds derived from the ethyl group.

Data Presentation

The following tables are structured to present quantitative data that would be obtained from standard thermal analysis techniques. In the absence of specific experimental values for this compound, placeholder data and qualitative descriptions are used.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | Data not available; expected to be low (potentially < 80°C based on analogs) | Inert atmosphere (e.g., Nitrogen) |

| Temperature of 5% Mass Loss (T5%) | Data not available | Inert atmosphere (e.g., Nitrogen) |

| Temperature of Maximum Decomposition Rate | Data not available | Inert atmosphere (e.g., Nitrogen) |

| Residual Mass at 600°C | Data not available | Inert atmosphere (e.g., Nitrogen) |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Conditions |

| Melting Point (Tm) | Data not available | Inert atmosphere (e.g., Nitrogen) |

| Enthalpy of Fusion (ΔHfus) | Data not available | Inert atmosphere (e.g., Nitrogen) |

| Decomposition Exotherm Onset | Data not available; expected to correlate with TGA onset | Inert atmosphere (e.g., Nitrogen) |

| Enthalpy of Decomposition (ΔHdecomp) | Data not available | Inert atmosphere (e.g., Nitrogen) |

Proposed Decomposition Pathway

A plausible thermal decomposition pathway for this compound can be postulated based on the known chemistry of tosylates and isocyanides. The tosyl group is an excellent leaving group, and the isocyanide can undergo rearrangement or fragmentation. A likely initial step is the cleavage of the carbon-sulfur bond.

Caption: Proposed high-level thermal decomposition pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the energetics of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Weigh approximately 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA (e.g., 400°C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (melting) and exothermic events (decomposition). Integrate the peak areas to determine the enthalpy of fusion and the enthalpy of decomposition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Safety and Handling Recommendations

Given the likely thermal instability of this compound and the hazardous nature of its decomposition products, the following safety precautions are recommended:

-

Storage: Store in a cool, dry place, away from heat and direct sunlight.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

-

Heating: When used in reactions, heat the material with caution and under controlled conditions. Avoid localized overheating. Monitor the reaction temperature closely.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable synthetic reagent, but its utility must be balanced with a thorough understanding of its potential thermal instability. While specific quantitative data is lacking, evidence from analogous compounds strongly suggests that this compound is thermally sensitive and should be handled with care, especially at elevated temperatures. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the thermal properties of this compound to ensure its safe and effective use in their work.

An In-depth Technical Guide on the Solubility of 1-Ethyl-1-tosylmethyl isocyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-1-tosylmethyl isocyanide. Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility considerations based on its molecular structure, provides detailed experimental protocols for determining its solubility, and presents its relevance in significant applications such as the synthesis of antiviral compounds.

Introduction to this compound

This compound is an organic compound featuring a tosyl group, an ethyl group, and an isocyanide functional group. This structure imparts a unique combination of polarity and reactivity, making it a valuable reagent in organic synthesis. It belongs to the broader class of tosylmethyl isocyanide (TosMIC) derivatives, which are extensively used in the construction of various heterocyclic compounds, some of which exhibit significant biological activity. Notably, TosMIC and its analogs are key building blocks in the synthesis of HIV-1 attachment inhibitors, which target the gp120 envelope glycoprotein of the virus.[1][2]

The solubility of this compound in organic solvents is a critical parameter for its effective use in synthesis, influencing reaction kinetics, purification, and overall yield.

Predicted Solubility Profile

While specific experimental data is not available, the solubility of this compound can be predicted based on the principle of "like dissolves like."

-

Polarity : The molecule possesses both polar (sulfonyl and isocyanide groups) and nonpolar (ethyl and tolyl groups) regions. The sulfonyl group is a strong dipole, while the isocyanide group is also polar. The aromatic ring and the ethyl group contribute to its nonpolar character.

-

Expected Solubility :

-

Polar Aprotic Solvents : It is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These solvents can effectively solvate the polar functionalities of the molecule.

-

Moderately Polar Solvents : Good to moderate solubility is anticipated in solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.

-

Nonpolar Solvents : Lower solubility is expected in nonpolar solvents such as hexane and toluene, although the presence of the tolyl and ethyl groups may provide some affinity.

-

Polar Protic Solvents : In polar protic solvents like alcohols (e.g., ethanol, methanol), solubility is likely to be moderate, influenced by hydrogen bonding interactions. It is expected to be poorly soluble in water due to the significant nonpolar character.

-

Computational models combining thermodynamics and machine learning can also be employed to estimate the solubility of organic compounds in various solvents and at different temperatures.[3][4][5][6][7]

Quantitative Solubility Data

As precise, experimentally determined solubility data for this compound is not publicly documented, the following table is provided as a template for researchers to record their own findings. The subsequent section details the experimental protocol to determine these values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Dimethylformamide (DMF) | 25 | To be determined experimentally | |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined experimentally | |

| Acetonitrile (ACN) | 25 | To be determined experimentally | |

| Tetrahydrofuran (THF) | 25 | To be determined experimentally | |

| Dichloromethane (DCM) | 25 | To be determined experimentally | |

| Ethyl Acetate | 25 | To be determined experimentally | |

| Ethanol | 25 | To be determined experimentally | |

| Methanol | 25 | To be determined experimentally | |

| Toluene | 25 | To be determined experimentally | |

| Hexane | 25 | To be determined experimentally | |

| Water | 25 | To be determined experimentally |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of an organic compound in a given solvent.

Objective: To determine the saturation solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials

-

Constant temperature bath (e.g., shaker incubator)

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

-

Alternatively, the solvent from a known volume of the filtered solution can be evaporated under reduced pressure, and the mass of the remaining solid can be determined gravimetrically.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration.

-

Diagram of Experimental Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis Protocol for a Tosylmethyl Isocyanide Derivative

While a specific protocol for this compound is not detailed in the search results, a general procedure for the synthesis of α-substituted TosMIC reagents can be adapted. The synthesis typically involves the dehydration of the corresponding formamide.

Example: Synthesis of α-Tosylbenzyl Isocyanide [8]

This procedure can be conceptually adapted by starting with the appropriate formamide precursor for this compound.

-

Formation of the Formamide Precursor: The formamide precursor is synthesized from the corresponding aldehyde, formamide, and p-toluenesulfinic acid.

-

Dehydration to the Isocyanide: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine in a suitable solvent like tetrahydrofuran (THF).

General Dehydration Step:

-

The N-(α-tosylalkyl)formamide is dissolved in an anhydrous solvent (e.g., THF).

-

The solution is cooled to 0 °C.

-

Phosphorus oxychloride is added, followed by the slow addition of triethylamine, maintaining a low temperature.

-

The reaction is then warmed to room temperature and worked up by extraction and purification.

Application in Drug Development: HIV-1 Attachment Inhibitors

This compound and related compounds are crucial in the synthesis of novel antiviral agents, particularly HIV-1 attachment inhibitors.[1] These inhibitors represent a class of antiretroviral drugs that block the initial step of HIV entry into host cells.

Mechanism of Action of HIV-1 Attachment Inhibitors:

HIV-1 entry into a host CD4+ T-cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface.[2][9] HIV-1 attachment inhibitors are small molecules that bind to a pocket within the gp120 protein. This binding induces conformational changes in gp120 that prevent its interaction with the CD4 receptor, thereby blocking the virus from attaching to and entering the host cell.[9][10]

Diagram of HIV-1 Attachment Inhibition:

Caption: Mechanism of HIV-1 attachment and its inhibition by small molecule inhibitors.

Conclusion

References

- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. Attachment Inhibitor | NIH [clinicalinfo.hiv.gov]

Methodological & Application

Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Van Leusen reaction is a powerful synthetic tool for the one-carbon homologation of ketones to nitriles.[1][2][3] This reaction typically employs tosylmethyl isocyanide (TosMIC), a versatile reagent that enables the transformation of a wide range of carbonyl compounds.[1][2][3] This document provides detailed application notes and protocols for the use of an α-substituted derivative, 1-Ethyl-1-tosylmethyl isocyanide (also known as 1-tosyl-1-isocyanopropane), in the Van Leusen reaction for the synthesis of α,α-disubstituted nitriles from ketones. The use of this substituted TosMIC derivative allows for the direct introduction of an ethyl group at the α-position of the newly formed nitrile, offering a direct route to more complex nitrile structures.

Reaction Principle and Advantages

The Van Leusen reaction proceeds through the initial deprotonation of the α-carbon of the TosMIC reagent, followed by nucleophilic attack on the carbonyl carbon of the ketone.[2][3] A subsequent cyclization, rearrangement, and elimination of the tosyl group ultimately yields the nitrile product.[2][3]

The use of this compound offers several advantages:

-

Direct access to α-ethylated nitriles: This reagent provides a straightforward method for the synthesis of nitriles with a quaternary carbon center adjacent to the cyano group.

-

Versatility: The reaction is applicable to a variety of ketones, including aliphatic, and aromatic substrates.[4]

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.

Reaction Mechanism and Experimental Workflow

The general mechanism for the Van Leusen reaction with this compound is depicted below. The reaction is initiated by the deprotonation of the isocyanide, followed by nucleophilic addition to the ketone. A 5-endo-dig cyclization leads to a five-membered ring intermediate. Tautomerization and subsequent ring-opening, followed by elimination of the tosyl group and hydrolysis, affords the final α,α-disubstituted nitrile.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]

Application Notes and Protocols for the Preparation of Functionalized Imidazoles with 1-Ethyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized imidazoles utilizing 1-Ethyl-1-tosylmethyl isocyanide. This reagent, a derivative of tosylmethyl isocyanide (TosMIC), is a versatile building block in the renowned van Leusen imidazole synthesis, enabling the creation of a diverse range of substituted imidazole scaffolds. The imidazole core is a privileged structure in medicinal chemistry, and this methodology offers a robust and flexible approach for the development of novel therapeutic agents.

Introduction

The van Leusen imidazole synthesis is a powerful multicomponent reaction that allows for the construction of the imidazole ring from an aldehyde, a primary amine, and a tosylmethyl isocyanide derivative. The use of this compound (also referred to as α-tosylethyl isocyanide) introduces an ethyl group at the 5-position of the resulting imidazole ring, providing a key point of functionalization. This three-component approach (vL-3CR) is highly convergent and allows for the rapid assembly of complex imidazole-containing molecules from simple and readily available starting materials.[1][2]

The reaction proceeds via the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the deprotonated this compound. Subsequent elimination of p-toluenesulfinic acid from the resulting intermediate affords the aromatic 1,4,5-trisubstituted imidazole.[2][3]

Reaction Mechanism and Workflow

The overall transformation can be depicted as a one-pot process, which is experimentally simple and generally provides high yields of the desired imidazole products. The general workflow and reaction mechanism are illustrated below.

Caption: General workflow of the van Leusen three-component imidazole synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,4,5-trisubstituted imidazoles using this compound with a range of aldehydes and primary amines.

Table 1: Synthesis of 1-Aryl-4-aryl-5-ethyl-1H-imidazoles

| Entry | Aldehyde (R¹) | Amine (R²) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 12 | 88 |

| 3 | 4-Methoxybenzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 14 | 82 |

| 4 | Benzaldehyde | 4-Methylaniline | DMF | K₂CO₃ | 80 | 12 | 87 |

| 5 | 4-Nitrobenzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 10 | 91 |

Table 2: Synthesis of 1-Alkyl-4-aryl-5-ethyl-1H-imidazoles

| Entry | Aldehyde (R¹) | Amine (R²) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 8 | 78 |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 8 | 81 |

| 3 | Benzaldehyde | Cyclohexylamine | DMF | K₂CO₃ | 80 | 12 | 75 |

| 4 | 4-Fluorobenzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 10 | 79 |

| 5 | 2-Naphthaldehyde | Benzylamine | DMF | K₂CO₃ | 80 | 14 | 83 |

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles

This protocol describes a general method for the synthesis of 1,4,5-trisubstituted imidazoles via the van Leusen three-component reaction.

Materials:

-

Aldehyde (1.0 mmol)

-

Primary amine (1.0 mmol)

-

This compound (1.0 mmol, 223.29 g/mol )

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 138.21 g/mol )

-

Anhydrous N,N-Dimethylformamide (DMF) or Methanol (5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if applicable)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).

-

Add anhydrous DMF or Methanol (5 mL) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine.

-

Add this compound (1.0 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C for DMF or reflux for Methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 1,4,5-trisubstituted imidazole.

Caption: Experimental workflow for the one-pot synthesis of 1,4,5-trisubstituted imidazoles.

Signaling Pathway Context (Hypothetical)

Functionalized imidazoles synthesized via this method are often screened for their biological activity, particularly as enzyme inhibitors. For instance, a synthesized imidazole derivative might act as a kinase inhibitor, interfering with a cellular signaling pathway implicated in disease.

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized imidazole.

Conclusion

The use of this compound in the van Leusen multicomponent reaction provides an efficient and modular route to a wide array of 1,4,5-trisubstituted imidazoles. The operational simplicity and the ability to generate diverse structures from readily available starting materials make this methodology highly valuable for medicinal chemistry and drug discovery programs. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel imidazole-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-ethyl-5-substituted oxazoles using 1-ethyl-1-tosylmethyl isocyanide, a derivative of tosylmethyl isocyanide (TosMIC). The synthesis is based on the versatile van Leusen oxazole synthesis, a powerful tool for the construction of the oxazole ring system, which is a prevalent scaffold in many biologically active compounds and pharmaceuticals.[1]

Introduction

The oxazole moiety is a key structural component in a wide range of natural products and synthetic compounds with significant pharmacological activities.[1] The van Leusen oxazole synthesis provides a convergent and efficient method for preparing these important heterocycles from aldehydes and TosMIC or its derivatives.[2] This reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfinic acid leaving group, and an isocyano group.[2] By employing substituted TosMIC analogues, such as this compound, this method allows for the direct introduction of substituents at the 4-position of the oxazole ring.

This application note focuses on a one-pot synthesis of 4-ethyl-5-substituted oxazoles, where this compound is generated in situ from TosMIC and an ethyl halide, followed by the reaction with an aldehyde. This approach offers operational simplicity and efficiency, making it highly attractive for medicinal chemistry and drug discovery programs.

Reaction Mechanism

The synthesis of 4-ethyl-5-substituted oxazoles proceeds through the well-established mechanism of the van Leusen oxazole synthesis. The key steps are:

-

Deprotonation and Alkylation of TosMIC: In the presence of a base, TosMIC is deprotonated to form a nucleophilic carbanion. This anion then undergoes an SN2 reaction with an ethyl halide (e.g., ethyl iodide) to form this compound.

-

Second Deprotonation: The newly formed this compound is then deprotonated by a base to generate a new carbanion.

-

Nucleophilic Addition: This carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde, forming an intermediate alkoxide.

-

Cyclization: The intermediate undergoes an intramolecular 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form a 5-membered dihydrooxazole ring.

-

Elimination: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic 4-ethyl-5-substituted oxazole.

Reaction Mechanism of the One-Pot Synthesis of 4-Ethyl-5-Substituted Oxazoles

Caption: Mechanism of the van Leusen oxazole synthesis for 4-ethyl-5-substituted oxazoles.

Applications in Drug Discovery